4-(1-ALLYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE
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Overview
Description
4-(1-ALLYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ALLYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Formation of Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions may target the oxadiazole ring or the benzimidazole core, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can undergo substitution reactions, especially at the benzimidazole nitrogen or the allyl group, with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the oxadiazole ring could lead to amines or other reduced species.
Scientific Research Applications
Chemistry
In chemistry, 4-(1-ALLYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential as an antimicrobial, antiviral, or anticancer agent. Benzimidazole derivatives are known for their ability to interact with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential. Benzimidazole and oxadiazole derivatives have been investigated for their pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1-ALLYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring may also contribute to the compound’s activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
4-(1-ALLYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,5-THIADIAZOL-3-AMINE: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4-(1-ALLYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,5-TRIAZOL-3-AMINE: Contains a triazole ring instead of an oxadiazole ring.
4-(1-ALLYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,5-TETRAZOL-3-AMINE: Features a tetrazole ring in place of the oxadiazole ring.
Uniqueness
The uniqueness of 4-(1-ALLYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both the benzimidazole and oxadiazole rings can enhance its stability, reactivity, and potential interactions with biological targets.
Properties
IUPAC Name |
4-(1-prop-2-enylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-2-7-17-9-6-4-3-5-8(9)14-12(17)10-11(13)16-18-15-10/h2-6H,1,7H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPHMFUQPJQPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C3=NON=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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